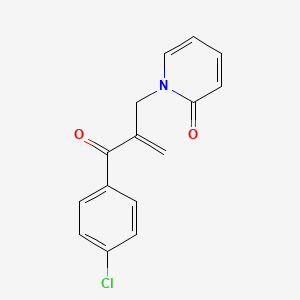
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is a heterocyclic compound that features a pyridinone core with a 4-chlorobenzoyl and propenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable pyridinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature . The reaction proceeds via nucleophilic acyl substitution, forming the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridinone derivatives.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on receptor tyrosine kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.
4-Chlorobenzoyl derivatives: Compounds with the 4-chlorobenzoyl group attached to different cores.
Propenyl derivatives: Compounds with the propenyl group attached to various heterocyclic systems.
Uniqueness
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 4-chlorobenzoyl group enhances its potential as a pharmacophore, while the propenyl group allows for further functionalization and derivatization.
Propriétés
Numéro CAS |
104941-12-0 |
|---|---|
Formule moléculaire |
C15H12ClNO2 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
1-[2-(4-chlorobenzoyl)prop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C15H12ClNO2/c1-11(10-17-9-3-2-4-14(17)18)15(19)12-5-7-13(16)8-6-12/h2-9H,1,10H2 |
Clé InChI |
YAYMHSVCYOOJNL-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN1C=CC=CC1=O)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


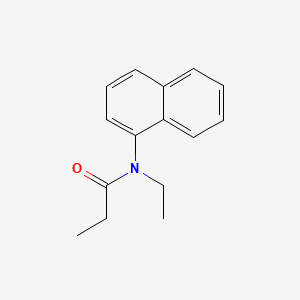
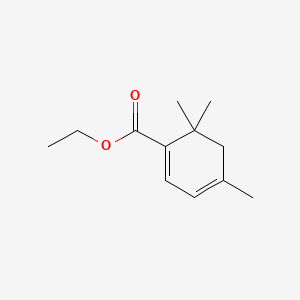
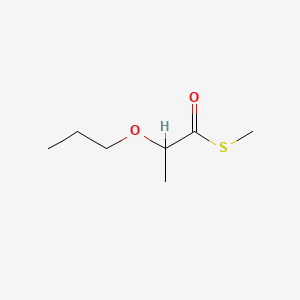
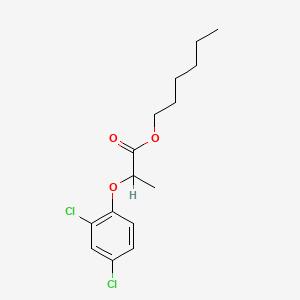
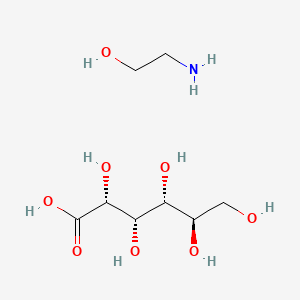
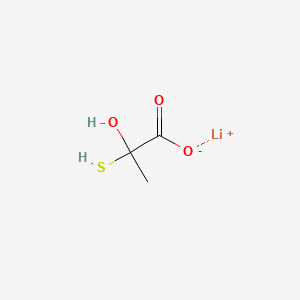

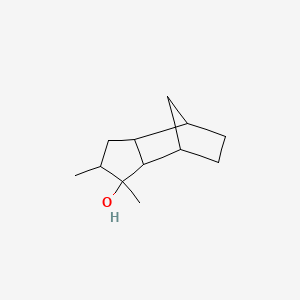



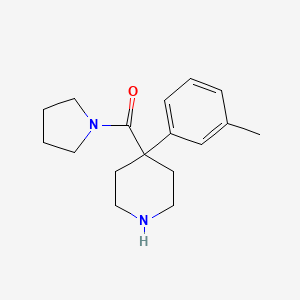
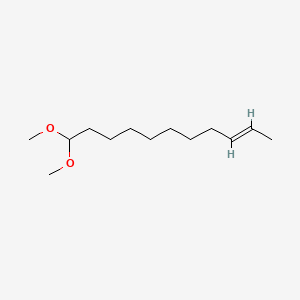
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
